molecular formula C24H16ClF3N2O2S B2998104 3'-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894556-77-5

3'-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2998104
CAS No.: 894556-77-5
M. Wt: 488.91
InChI Key: JCUONDODJDXAIG-UHFFFAOYSA-N
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Description

The compound 3'-(3-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS: 338419-06-0) is a spiro[indole-thiazolidine] dione derivative with a molecular formula of C23H17ClF3N2O2S and a molecular weight of 420.91 . Its structure features a spiro junction between an indole and a thiazolidine ring, substituted with a 3-chlorophenyl group at the 3' position and a 3-(trifluoromethyl)benzyl group at the 1-position.

Properties

IUPAC Name

3-(3-chlorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUONDODJDXAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a thiazolidine precursor. This step often requires a catalyst and specific reaction conditions to ensure the formation of the spiro linkage.

    Functional Group Introduction: The chlorophenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require strong electrophiles and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions may involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Chlorine, bromine, nitric acid.

    Nucleophiles: Ammonia, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3’-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: No direct activity data is available in the provided evidence. However, structurally related compounds, such as (5'Z)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (IIa), demonstrated significant anticancer activity in NCI screenings .

Antibacterial Activity

  • A pyrazoline-substituted spiro[indole-thiazolidine] dione (Fig. 8 in ) exhibited antibacterial activity, attributed to the 1-acetyl-5-(4-chlorophenyl)pyrazoline moiety . The target compound lacks this group but shares the spirothiazolidinone core, indicating structural flexibility for diverse applications.

Biological Activity

The compound 3'-(3-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule notable for its spiro-indole structure fused with a thiazolidine ring. Its unique combination of functional groups, including a trifluoromethyl group and a chlorophenyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on empirical studies and theoretical insights.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H14ClF3N2O2S\text{C}_{18}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

This structure includes:

  • Chlorophenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Trifluoromethyl group : Enhances metabolic stability and may influence biological activity due to its electron-withdrawing properties.

Biological Activity Overview

Research indicates that compounds containing thiazolidine and indole moieties exhibit diverse biological activities. The specific biological activities of This compound have been linked to various pharmacological effects:

  • Anticancer Activity : The indole structure is commonly associated with anticancer properties. Studies suggest that derivatives of indoles can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal pathogens. The presence of the thiazolidine ring may enhance this activity.
  • Anticonvulsant Effects : Initial studies suggest potential anticonvulsant properties, particularly in models of epilepsy. The trifluoromethyl substitution has been linked to increased activity in sodium channel modulation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticancer Studies : A study focused on thiazolidine derivatives showed that modifications at specific positions significantly impacted their anticancer efficacy. For instance, compounds with electron-withdrawing groups exhibited enhanced potency against various cancer cell lines .
  • Antimicrobial Testing : Research involving related indole derivatives demonstrated significant antimicrobial activity against standard bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes .
  • Anticonvulsant Activity Evaluation : In vivo studies have indicated that certain derivatives with similar structures exhibited protective effects in maximal electroshock (MES) tests in mice, suggesting a potential pathway for developing new anticonvulsant medications .

Comparative Biological Activity Table

Compound NameStructural FeaturesNotable Biological Activities
ThiazolidinedionesThiazolidine ringAntidiabetic
Indole derivativesIndole ringAnticancer
Spiro[indoline]Spiro structureAntimicrobial
This compoundSpiro-indole & thiazolidineAnticancer, Antimicrobial, Anticonvulsant

Q & A

Q. What are the established synthetic routes for this spiro[indole-thiazolidine] dione derivative?

The compound is synthesized via multi-step protocols involving:

  • Spirocyclization : Use of tetrahydrofuran (THF) as a solvent with triethylamine (Et3N) to facilitate base-mediated cyclization .
  • Functionalization : Introduction of the 3-chlorophenyl and trifluoromethylbenzyl groups via nucleophilic substitution or coupling reactions under inert conditions .
  • Monitoring : Thin-layer chromatography (TLC) and column chromatography for purification .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent integration and electronic environments (e.g., trifluoromethyl splitting patterns) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. What preliminary biological activity data exist for this compound?

  • Antibacterial assays : Evaluated against Gram-positive/negative strains via minimum inhibitory concentration (MIC) tests, with structure-activity relationship (SAR) analysis of substituent effects .
  • Enzyme inhibition : Potential thiazolidinedione moieties tested against kinases or phosphatases using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodologies include:

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) to optimize temperature, solvent ratios, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Heuristic algorithms : Bayesian optimization identifies optimal conditions with minimal experimental runs .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate assays : Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence) .
  • Solubility correction : Adjust dimethyl sulfoxide (DMSO) concentrations to avoid false negatives in cell-based assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing the chlorophenyl group) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s conformational stability?

  • Density functional theory (DFT) : Calculate energy minima for spirocyclic conformers and assess intramolecular hydrogen bonding .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies .

Q. How does the trifluoromethyl group influence metabolic stability?

  • In vitro microsomal assays : Compare hepatic clearance rates with non-fluorinated analogs .
  • Isotope labeling : Use 19F^{19}\text{F} NMR to track metabolic degradation pathways .

Methodological Considerations Table

Challenge Recommended Approach References
Low reaction yieldBayesian optimization with <20 experimental runs to identify catalyst/solvent pairs
Structural ambiguityX-ray crystallography coupled with Hirshfeld surface analysis
Biological variabilitySAR studies with ≥5 analogs and dose-response curve validation
Conformational flexibilityDFT calculations (B3LYP/6-31G* level) and NOESY NMR for spatial proximity analysis

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